Formation Rate Advantage: TREO → S,S-EBDM Activation Half-Life Versus S,S-DEB and Hydrolytic Stability
Under simulated physiological conditions (pH 7.4 phosphate-buffered saline, 37 °C), S,S-EBDM is formed from treosulfan with a mean half-life of 1.5 hours, which is 2.3-fold faster than the subsequent conversion to S,S-DEB (mean half-life 3.5 h). Once formed, S,S-EBDM exhibits a hydrolytic decomposition half-life of 25.7 hours, 1.67-fold longer than S,S-DEB (15.4 h). This kinetic profile establishes S,S-EBDM as the predominant active epoxide species in plasma, with elimination proceeding primarily via its formation from treosulfan rather than its own degradation [1].
| Evidence Dimension | Activation half-life (prodrug → epoxide) and hydrolytic stability |
|---|---|
| Target Compound Data | S,S-EBDM: formation t₁/₂ = 1.5 h; hydrolytic decomposition t₁/₂ = 25.7 h |
| Comparator Or Baseline | S,S-DEB: formation t₁/₂ = 3.5 h; hydrolytic decomposition t₁/₂ = 15.4 h |
| Quantified Difference | Formation rate: 2.3-fold faster for S,S-EBDM. Hydrolytic stability: 1.67-fold longer for S,S-EBDM. |
| Conditions | Phosphate-buffered saline, pH 7.4, 37 °C; first-order kinetic model |
Why This Matters
Faster formation and slower hydrolysis ensure that S,S-EBDM achieves and sustains therapeutically relevant plasma concentrations, making it the analytically critical analyte for pharmacokinetic monitoring—a requirement that cannot be met by sourcing the diepoxide alone.
- [1] Michał Romański et al. "Activation of Prodrug Treosulfan at pH 7.4 and 37°C Accompanied by Hydrolysis of Its Active Epoxides: Kinetic Studies with Clinical Relevance." J Pharm Sci. 2015 Dec;104(12):4433-4442. doi: 10.1002/jps.24662. PMID: 26422826. (Mean half-lives reported in Abstract; kinetic model details in Results.) View Source
